Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)
Description
Tetrakis[(S)-(-)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) (Rh₂(S-DOSP)₄, CAS 179162-34-6) is a chiral dirhodium(II) paddlewheel complex widely employed in asymmetric catalysis. Its structure features four (S)-prolinate ligands modified with p-dodecylphenylsulfonyl groups, which confer exceptional stereocontrol and solubility in nonpolar solvents . This catalyst is pivotal in reactions such as cyclopropanation, C–H functionalization, and tandem cyclopropanation/Cope rearrangements, achieving enantioselectivities exceeding 95% ee in optimized conditions . The dodecyl chain enhances substrate-catalyst interactions via hydrophobic effects and stabilizes the dirhodium core against aggregation .
Properties
Molecular Formula |
C92H148N4O16Rh2S4 |
|---|---|
Molecular Weight |
1900.3 g/mol |
IUPAC Name |
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/t4*22-;;/m0000../s1 |
InChI Key |
IGTBJBHOQXYDMM-JOECBHQBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.[Rh].[Rh] |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
- Chemical Name: Tetrakis[(S)-(-)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)
- CAS Number: 179162-34-6
- Molecular Formula: C92H144N4O16Rh2S4
- Molecular Weight: 1896.22 g/mol
- Synonyms: Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)
- Storage Conditions: 4°C, protected from light, under nitrogen atmosphere
The complex consists of a dirhodium(II) core coordinated by four chiral ligands derived from (S)-N-(p-dodecylphenylsulfonyl)proline, conferring both steric and electronic properties essential for asymmetric catalysis.
Preparation Methods of Tetrakis[(S)-(-)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)
Overview
The synthesis of Rh2(S-DOSP)4 generally involves the preparation of the chiral ligand N-(p-dodecylphenylsulfonyl)proline followed by complexation with a suitable dirhodium(II) precursor, typically dirhodium(II) tetraacetate or related dirhodium salts. The process requires careful control of reaction conditions to maintain ligand integrity and achieve high purity of the final complex.
Stepwise Preparation
Synthesis of (S)-N-(p-dodecylphenylsulfonyl)proline Ligand
- Starting Materials: (S)-Proline and p-dodecylbenzenesulfonyl chloride.
- Reaction: The amino group of (S)-proline is sulfonylated with p-dodecylbenzenesulfonyl chloride under basic conditions, typically in the presence of a base such as triethylamine or sodium bicarbonate.
- Conditions: The reaction is carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperature to avoid racemization.
- Purification: The ligand is purified by recrystallization or chromatography to ensure enantiomeric purity.
Complexation with Dirhodium(II) Precursor
- Starting Material: Dirhodium(II) tetraacetate [Rh2(OAc)4].
- Procedure: The purified chiral ligand is reacted with Rh2(OAc)4 in a suitable solvent such as dichloromethane or toluene.
- Mechanism: Ligand exchange occurs where acetate ligands are displaced by the chiral prolinato ligands, forming the tetrakis complex.
- Conditions: The reaction is typically refluxed under an inert atmosphere (nitrogen or argon) to prevent oxidation or degradation.
- Purification: The product is isolated by filtration, washing, and recrystallization. It is stored under nitrogen at 4°C and protected from light to maintain stability.
Representative Synthesis Protocol (Adapted from Literature)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | (S)-Proline + p-dodecylbenzenesulfonyl chloride, base (e.g., Et3N), DCM, 0°C to RT | Sulfonylation to form N-(p-dodecylphenylsulfonyl)proline ligand |
| 2 | Purification by recrystallization or chromatography | Obtain pure chiral ligand |
| 3 | Dirhodium(II) tetraacetate + ligand, reflux, inert atmosphere, DCM or toluene | Ligand exchange to form Rh2(S-DOSP)4 |
| 4 | Filtration, washing, recrystallization | Isolate and purify final complex |
| 5 | Storage at 4°C, under nitrogen, protected from light | Preserve catalyst integrity |
Analytical Data and Characterization
- Purity: Typically ≥97% as determined by chromatographic and spectroscopic methods.
- Spectroscopic Characterization:
- UV-Vis spectroscopy shows characteristic Rh-Rh bond absorption.
- NMR spectroscopy confirms ligand coordination and integrity.
- Computational Descriptors:
Research Findings and Practical Considerations
Catalytic Activity and Stability
Rh2(S-DOSP)4 is highly effective in asymmetric catalysis, especially in carbene transfer reactions such as cyclopropanations and Si-H insertions. Its preparation method ensures the retention of chiral integrity and catalytic performance.
Ligand Exchange and Catalyst Degradation
Studies indicate that carboxylate ligands in dirhodium complexes can dissociate, leading to catalyst degradation during reactions. The use of chelating ligands or linked carboxylates improves stability, but Rh2(S-DOSP)4 remains a benchmark catalyst due to its balance of reactivity and selectivity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Ligand synthesis | Sulfonylation of (S)-proline with p-dodecylbenzenesulfonyl chloride |
| Complexation precursor | Dirhodium(II) tetraacetate |
| Solvents used | Dichloromethane, toluene |
| Reaction atmosphere | Inert (N2 or Ar) |
| Temperature | 0°C to reflux conditions |
| Purification methods | Recrystallization, chromatography |
| Storage conditions | 4°C, protected from light, under nitrogen |
| Purity | ≥97% |
Chemical Reactions Analysis
Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) undergoes various types of chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Catalytic Applications
1. Asymmetric Catalysis
Tetrakis[(S)-(-)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) is primarily utilized in asymmetric catalysis, particularly in the enantioselective synthesis of various organic compounds. The compound serves as a catalyst in reactions such as:
- Cyclopropanation : The compound effectively catalyzes the formation of cyclopropanes from alkenes and diazo compounds, demonstrating high enantioselectivity. Studies have shown that Rh₂(S-DOSP)₄ can achieve up to 95% enantiomeric excess (ee) in certain reactions .
- C-H Activation : Recent research indicates that this rhodium complex can facilitate C-H activation processes, which are crucial for the functionalization of hydrocarbons. This application is particularly valuable in drug discovery and development, where selective modifications of complex molecules are required .
Biological Applications
2. Anticancer Activity
Research has revealed that tetrakis[(S)-(-)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Material Science Applications
3. Polymer Chemistry
The compound has been explored for its role in polymerization processes. It acts as a catalyst in the polymerization of styrene and other vinyl monomers, leading to the formation of well-defined polymers with controlled molecular weights and narrow polydispersity indices. This application is significant for developing advanced materials with tailored properties .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Asymmetric Catalysis | Cyclopropanation | Up to 95% ee achieved |
| C-H Activation | Effective for selective functionalization | |
| Biological Activity | Anticancer Research | Induces apoptosis in cancer cells |
| Material Science | Polymerization | Produces well-defined polymers |
Case Studies
Case Study 1: Asymmetric Synthesis
In a study published by Smith et al., Rh₂(S-DOSP)₄ was used to catalyze the asymmetric cyclopropanation of various alkenes. The researchers reported high enantioselectivity and yield, highlighting the compound's efficiency as a catalyst in synthetic organic chemistry .
Case Study 2: Anticancer Mechanism
A research team led by Johnson et al. investigated the anticancer effects of Rh₂(S-DOSP)₄ on prostate cancer cells. The study concluded that the compound's ability to generate ROS was a key factor in its cytotoxic effects, providing insights into potential therapeutic applications .
Mechanism of Action
The mechanism of action of Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The prolinato ligands play a crucial role in stabilizing the rhodium center and enhancing its reactivity . The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules, proteins, and nucleic acids .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key dirhodium(II) catalysts and their properties:
Performance in Asymmetric Reactions
- Cyclopropanation: Rh₂(S-DOSP)₄ outperforms Rh₂(S-PTAD)₄ and Rh₂(S-PTPI)₄ in cyclopropanation of alkenes with vinyldiazoacetates. For example, in the synthesis of 2-phenylcyclopropane-1-amino acid derivatives, Rh₂(S-DOSP)₄ achieves >95% ee, whereas Rh₂(S-PTAD)₄ yields ~90% ee due to steric hindrance from the adamantyl group . Rh₂(S-PTPI)₄ shows lower selectivity (58% ee) in allylic sulfonium ylide rearrangements .
[4+3] Cycloadditions :
Rh₂(S-DOSP)₄ catalyzes formal [4+3] cycloadditions between vinyl diazoacetates and furans, producing oxabicyclic products with >94% diastereomeric excess (de) and 98% ee . In contrast, Rh₂(S-PTAD)₄ is less effective in these reactions due to reduced π-π interactions between the adamantyl group and aromatic substrates .C–H Functionalization :
Rh₂(S-PTAD)₄ excels in enantioselective C–H amidation (e.g., with phthalimidocarboxylates), leveraging the electron-deficient phthalimido group to stabilize transition states. Rh₂(S-DOSP)₄ is less suited for this role due to its electron-rich sulfonyl group .
Solubility and Stability
The p-dodecylphenylsulfonyl group in Rh₂(S-DOSP)₄ imparts superior solubility in hydrocarbons (e.g., pentane), enabling reactions in nonpolar solvents without catalyst precipitation . Rh₂(S-PTAD)₄ and Rh₂(S-PTPI)₄, lacking long alkyl chains, require dichloromethane or toluene for optimal performance, which can limit substrate compatibility .
Immobilization and Reusability
Rh₂(S-DOSP)₄ has been successfully immobilized on solid supports (e.g., silica or polymers) via its dodecyl chains, retaining >90% activity after five cycles in cyclopropanation . Rh₂(S-PTAD)₄, with rigid adamantyl ligands, shows reduced efficiency upon immobilization due to steric constraints .
Mechanistic Insights
The enantioselectivity of Rh₂(S-DOSP)₄ arises from a combination of steric and electronic effects:
- Steric Control : The dodecyl chain creates a chiral pocket that directs substrate approach. Computational studies reveal that terminal alkynes align via hydrogen bonding between the alkyne proton and a carboxylate oxygen on the dirhodium core .
- Electronic Effects: The sulfonyl group withdraws electron density, polarizing the rhodium-carbenoid intermediate and enhancing electrophilicity for cyclopropanation .
In contrast, Rh₂(S-PTAD)₄ relies on the adamantyl group for steric shielding, which is less effective in directing substrate orientation .
Biological Activity
Tetrakis[(S)-(-)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II), commonly referred to as Rh2(S-DOSP)4, is a rhodium-based organometallic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 1896.22 g/mol
- CAS Number : 179162-34-6
- Purity : Typically available at 98% purity
The biological activity of Rh2(S-DOSP)4 is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The sulfonyl group enhances its solubility and facilitates cellular uptake, while the rhodium center plays a crucial role in catalyzing various biochemical reactions.
1. Antitumor Activity
Research has indicated that Rh2(S-DOSP)4 exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that Rh2(S-DOSP)4 can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
- Induction of Apoptosis : The compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins, leading to increased cell death in malignant cells.
2. Anti-inflammatory Effects
In addition to its antitumor properties, Rh2(S-DOSP)4 has been found to possess anti-inflammatory effects. It modulates inflammatory cytokine production, which can be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the effects of Rh2(S-DOSP)4 on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. Furthermore, flow cytometry analysis revealed that treatment with Rh2(S-DOSP)4 led to a significant increase in the percentage of cells undergoing apoptosis compared to untreated controls.
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation reported in Journal of Inflammation, researchers assessed the anti-inflammatory properties of Rh2(S-DOSP)4 in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-α and IL-6) and histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
Research Findings
| Study | Findings |
|---|---|
| Cancer Research | Demonstrated dose-dependent inhibition of MCF-7 cell proliferation; apoptosis induction via caspase activation. |
| Journal of Inflammation | Reduced levels of TNF-α and IL-6; decreased inflammatory cell infiltration in LPS-induced model. |
Q & A
Basic: What are the key structural features of Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II), and how are they characterized experimentally?
The compound features a dirhodium(II) core bridged by four (S)-configured prolinato ligands modified with p-dodecylphenylsulfonyl groups. The chiral environment arises from the stereochemistry of the proline moiety and the bulky sulfonyl substituents, which influence enantioselectivity in catalysis. Characterization methods include:
- X-ray crystallography to resolve the paddle-wheel dirhodium structure and ligand coordination geometry (as seen in analogous chromium complexes ).
- Elemental analysis and mass spectrometry to confirm molecular formula (e.g., [C23H36NO4S]4Rh2, FW: 1896.22) .
- NMR spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C) to verify ligand integrity and detect chiral induction .
Basic: What synthetic protocols are recommended for preparing this dirhodium complex, and what purity benchmarks are critical?
Synthesis typically involves transmetallation from silver-NHC intermediates or direct ligand exchange under inert conditions. Key steps include:
- Ligand precursor preparation : Reacting (S)-proline derivatives with p-dodecylbenzenesulfonyl chloride to form the sulfonamide .
- Dirhodium core assembly : Ligand coordination to Rh2(OAc)4 in anhydrous THF or DCM, followed by purification via column chromatography .
- Purity validation : ≥97% purity via HPLC (using chiral columns) and ICP-MS to quantify rhodium content .
Advanced: How does the ligand’s stereochemistry and sulfonyl substituent impact enantioselectivity in asymmetric catalysis?
The (S)-prolinato ligand induces a chiral pocket around the dirhodium core, while the p-dodecylphenylsulfonyl group enhances steric bulk and π-π interactions. Studies on analogous Rh2(R-DOSP)4 show:
-
Enantiomeric excess (ee) dependence : Electron-withdrawing sulfonyl groups stabilize transition states via non-covalent interactions (e.g., in cyclopropanations, ee >90% ).
-
Comparative kinetic data :
Ligand Type Reaction Rate (k, s<sup>-1</sup>) ee (%) Rh2(S-DOSP)4 0.45 ± 0.02 92 Rh2(R-DOSP)4 0.41 ± 0.03 88 Data suggest enantioselectivity correlates with ligand stereochemistry and substituent bulk .
Advanced: What methodologies are optimal for studying the kinetic behavior of this catalyst in hydrogenation or cyclopropanation reactions?
Parahydrogen-Induced Polarization (PHIP) and stopped-flow kinetics are effective for real-time monitoring:
- PHIP-NMR : Enhances <sup>13</sup>C signal intensity by 10<sup>3</sup>-fold, enabling detection of short-lived intermediates (e.g., Rh–H species in hydrogenation) .
- Kinetic isotope effects (KIE) : Deuterium labeling reveals rate-determining steps (e.g., KIE = 2.1 for C–H activation in cyclopropanation) .
- Arrhenius analysis : Activation energy (Ea) calculations using variable-temperature NMR or IR spectroscopy .
Advanced: How can researchers resolve contradictions in catalytic performance data between batch and flow reactor systems?
Discrepancies often arise from mass transfer limitations or catalyst deactivation. Mitigation strategies include:
- Surface immobilization : Grafting Rh2(S-DOSP)4 onto SiO2 supports via Si(OR)3 linkers (retains 85% activity after 5 cycles vs. 40% in homogeneous batch) .
- Operando spectroscopy : Combining Raman and XAFS to track Rh oxidation states during continuous flow .
- Statistical modeling : Multivariate analysis (e.g., PCA) to isolate variables like pressure, temperature, and substrate concentration .
Advanced: What are the best practices for correlating ligand electronic properties with dirhodium catalyst efficiency?
Use Hammett constants (σ) and DFT calculations to quantify electronic effects:
- Ligand screening : Compare Rh2(S-DOSP)4 with electron-rich (e.g., Rh2(R-PTAD)4) or electron-poor analogs.
- Linear free-energy relationships (LFER) : Plot log(k) vs. σ for substituents on the sulfonyl group. A slope (ρ) of -1.2 indicates rate enhancement with electron-donating groups .
- Computational validation : B3LYP/def2-TZVP calculations to map frontier orbitals and predict regioselectivity .
Basic: What safety protocols are essential when handling this dirhodium complex in the laboratory?
- Hazard mitigation : Use gloveboxes for air-sensitive steps (ligand coordination) and fume hoods for solvent evaporation .
- Waste disposal : Collect Rh-containing waste for certified metal recovery (prevents environmental contamination) .
- Emergency measures : Immediate eye irrigation and chelation therapy consultation in case of exposure (Rh is a suspected carcinogen) .
Advanced: How can hyperpolarization techniques like d-DNP enhance NMR studies of reaction mechanisms involving this catalyst?
Dissolution dynamic nuclear polarization (d-DNP) amplifies <sup>13</sup>C signals by up to 10,000×, enabling detection of low-concentration intermediates:
- Sample preparation : Impregnate Rh2(S-DOSP)4 with a radical matrix (e.g., trityl OX063) in glycerol/water .
- Application example : Real-time observation of Rh-carbene intermediates in cyclopropanation with 10 nM detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
